molecular formula C37H47ClN4O5S B12387333 Cy3B amine (chloride)

Cy3B amine (chloride)

Cat. No.: B12387333
M. Wt: 695.3 g/mol
InChI Key: GJMKWOGQFVQODW-UHFFFAOYSA-N
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Description

Cy3B amine (chloride) is a derivative of the cyanine dye family, specifically designed to improve upon the properties of its predecessor, Cy3. This compound is known for its exceptional fluorescent properties, making it a valuable tool in various scientific applications. Cy3B amine (chloride) is characterized by its high fluorescence quantum yield, photostability, and water solubility, which make it suitable for use in fluorescence-based assays and imaging techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .

Chemical Reactions Analysis

Types of Reactions

Cy3B amine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Cy3B amine (chloride) include:

Major Products Formed

The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .

Biological Activity

Cy3B amine (chloride), also known as Sulfo-Cy3 amine, is a fluorescent dye widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. Its unique photophysical properties and reactivity make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and molecular biology assays. This article provides a comprehensive overview of the biological activity of Cy3B amine, highlighting its synthesis, applications, and biological interactions based on diverse research findings.

Cy3B amine is characterized by its bright orange fluorescence and stability across a pH range of 4 to 10. It is a carbonyl-reactive building block that forms stable amide bonds with carboxylic groups in the presence of coupling agents like EDC or DCC. This reactivity allows for efficient conjugation to proteins and nucleic acids, enhancing their visibility in experimental settings .

Table 1: Key Properties of Cy3B Amine

PropertyValue
Fluorescence ColorOrange
SolubilityWater-soluble
pH Stability Range4 to 10
Excitation Wavelength532 nm or 555 nm

2. Photophysical Characteristics

Cy3B amine exhibits high fluorescence quantum yields compared to other cyanine dyes. It is less prone to photo-induced isomerization due to its rigid structure, which enhances fluorescence stability under various conditions. Studies have shown that Cy3B maintains its fluorescence even at elevated temperatures, making it suitable for high-resolution applications .

Fluorescence Quantum Yields Comparison

DyeQuantum Yield
Cy30.15
Cy50.28
Cy3B0.5

3.1 Protein Labeling

Cy3B amine is extensively used for labeling proteins due to its strong fluorescence and low background interference compared to other dyes like TAMRA. Conjugates formed with antibodies or peptides allow for effective visualization in immunofluorescence assays .

3.2 Nucleic Acid Labeling

The dye can also be incorporated into oligonucleotides during solid-phase synthesis, enabling the creation of fluorescent probes for DNA and RNA detection. The incorporation of Cy3B into nucleic acids has been optimized through the development of phosphoramidite monomers, facilitating site-specific labeling .

4. Case Studies and Research Findings

Several studies have explored the biological activity and interactions of Cy3B amine in different contexts:

  • Membrane Protein Dynamics : Research has indicated that fluorophores like Cy3 can influence the structure and dynamics of labeled membrane proteins. The interaction between the dye and lipid membranes can affect protein behavior, which is crucial for designing experiments involving membrane proteins .
  • Sequence-Dependent Fluorescence : The fluorescence intensity of Cy3B-labeled oligonucleotides varies significantly depending on the nucleobase sequence. This property can be exploited in applications such as quantitative PCR or molecular beacon assays where sequence-specific detection is required .

Table 2: Sequence-Dependent Fluorescence Intensity

Sequence TypeRelative Fluorescence Intensity
Purine-rich (dG)High
Purine-rich (dA)Moderate
Pyrimidine-rich (dC)Low
Pyrimidine-rich (dT)Moderate

5. Conclusion

Cy3B amine (chloride) stands out as a versatile fluorescent dye with significant biological activity due to its stability, reactivity, and high quantum yield. Its applications in protein and nucleic acid labeling make it an essential tool in molecular biology and biochemistry research. Ongoing studies continue to elucidate its interactions within biological systems, further enhancing our understanding of its utility in various experimental contexts.

Properties

Molecular Formula

C37H47ClN4O5S

Molecular Weight

695.3 g/mol

IUPAC Name

24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride

InChI

InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H

InChI Key

GJMKWOGQFVQODW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-]

Origin of Product

United States

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